molecular formula C11H17Br2NO2 B3041496 Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate CAS No. 305794-65-4

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate

Cat. No. B3041496
Key on ui cas rn: 305794-65-4
M. Wt: 355.07 g/mol
InChI Key: ONBATUJIBQTLGQ-UHFFFAOYSA-N
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Patent
US08044052B2

Procedure details

To a stirred solution of triphenylphosphine (155.6 g, 0.59 mol) in dry dichloromethane (870 mL) at 0° C. was added carbon tetrabromide (100.86 g, 0.304 mol) portionwise. The mixture was stirred at RT for 30 min and then cooled to −78° C. A solution of tert-butyl 4-oxopiperidine-1-carboxylate (30 g, 0.15 mol) in CH2Cl2 (90 mL) was added dropwise and the reaction was stirred at −78° C. for 30 min and then at RT overnight. The mixture was filtered and the filtrate was evaporated to dryness. Diethyl ether was added and the mixture was filtered again. The filtrate was evaporated to dryness to give the title compound (64 g). 1H NMR (500 MHz, CDCl3): δ 3.44 (m, 4H), 2.46 (m, 4H), 1.47 (s, 9H).
Quantity
155.6 g
Type
reactant
Reaction Step One
Quantity
100.86 g
Type
reactant
Reaction Step One
Quantity
870 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([Br:24])(Br)(Br)[Br:21].O=[C:26]1[CH2:31][CH2:30][N:29]([C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])[CH2:28][CH2:27]1>ClCCl>[Br:21][C:20]([Br:24])=[C:26]1[CH2:31][CH2:30][N:29]([C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])[CH2:28][CH2:27]1

Inputs

Step One
Name
Quantity
155.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100.86 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
870 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
STIRRING
Type
STIRRING
Details
the reaction was stirred at −78° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
ADDITION
Type
ADDITION
Details
Diethyl ether was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered again
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(=C1CCN(CC1)C(=O)OC(C)(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: CALCULATEDPERCENTYIELD 120.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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